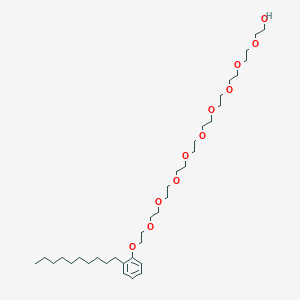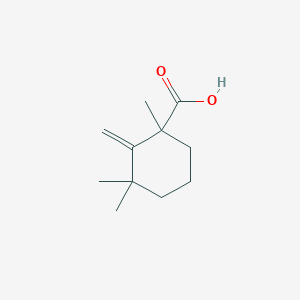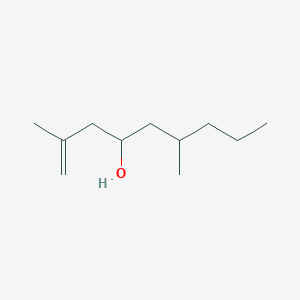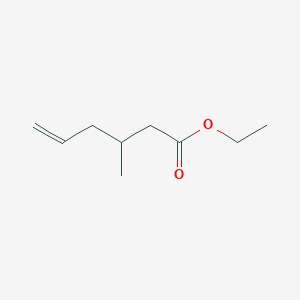
5-Hexenoic acid, 3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 3-methyl-, ethyl ester is an organic compound with the molecular formula C9H16O2. It is an ester derived from 5-hexenoic acid and ethanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 3-methyl-, ethyl ester typically involves the esterification of 5-hexenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
5-Hexenoic acid+EthanolAcid Catalyst5-Hexenoic acid, 3-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a high yield of the desired ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 3-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-hexenoic acid and ethanol in the presence of an acid or base.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 5-Hexenoic acid and ethanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Scientific Research Applications
5-Hexenoic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 3-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with cellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexenoic acid, methyl ester
- 3-Hexenoic acid, ethyl ester
- 3-Hexenoic acid, methyl ester
Uniqueness
5-Hexenoic acid, 3-methyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its double bond and ester functionality make it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
63473-84-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 3-methylhex-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
RETFYDIRKIWJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


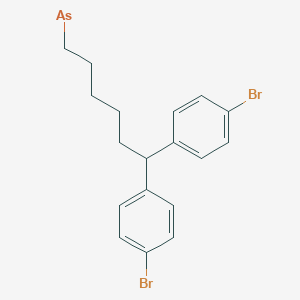

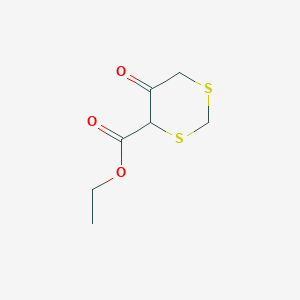
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
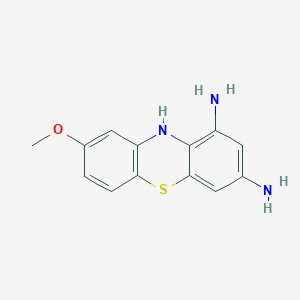
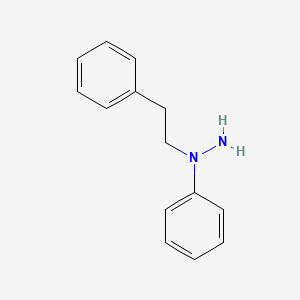
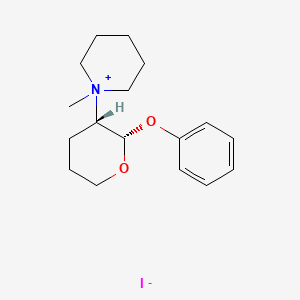
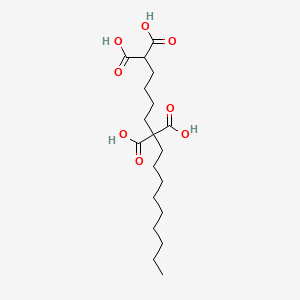
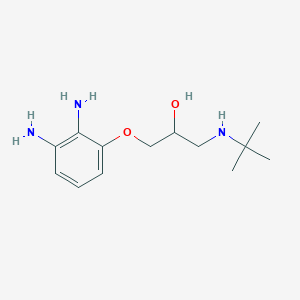
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
